2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide
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Overview
Description
2,6-Difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a chemical compound characterized by its unique structure, which includes a benzamide core with difluoro substitution at the 2 and 6 positions and a quinoline moiety linked through an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common approach is to first synthesize 2-(quinolin-8-yloxy)ethylamine, which can then be reacted with difluorobenzoyl chloride under controlled conditions to form the final product. The reaction conditions usually require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
Oxidation: : Formation of difluoroquinoline derivatives.
Reduction: : Reduced benzamide derivatives.
Substitution: : Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
2,6-Difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide has several applications in scientific research:
Chemistry: : It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: : It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: : The compound's unique properties make it suitable for use in material science and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit certain enzymes involved in inflammatory responses or cancer cell proliferation.
Comparison with Similar Compounds
2,6-Difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is unique due to its specific structural features, such as the difluoro substitution and the quinoline moiety. Similar compounds include:
This compound: : Similar structure but with different substituents.
2,6-difluoro-N-(2-(quinolin-8-yloxy)propyl)benzamide: : Similar core structure but with a propyl group instead of an ethyl group.
2,6-difluoro-N-(2-(quinolin-8-yloxymethyl)benzamide: : Similar core structure but with a methylene group instead of an ethoxy group.
These compounds may exhibit different biological activities and properties due to variations in their molecular structures.
Properties
IUPAC Name |
2,6-difluoro-N-(2-quinolin-8-yloxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-13-6-2-7-14(20)16(13)18(23)22-10-11-24-15-8-1-4-12-5-3-9-21-17(12)15/h1-9H,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLZIAKPZBROLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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